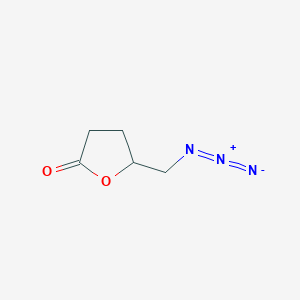

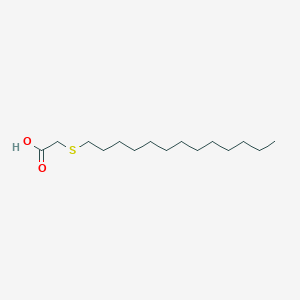

5-(Azidomethyl)oxolan-2-one

Übersicht

Beschreibung

5-(Azidomethyl)oxolan-2-one is a chemical compound that has been used in various research and development applications. It is an important building block for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .

Synthesis Analysis

The synthesis of azide-modified nucleosides, such as 5-(Azidomethyl)oxolan-2-one, has been a focus of synthetic chemistry due to their importance in RNA and DNA functionalization . Various methods have been developed for the synthesis of nucleosides decorated with azido groups at the sugar residue or nucleobase .Molecular Structure Analysis

The molecular structure of 5-(Azidomethyl)oxolan-2-one is characterized by the presence of an azido group, which is essential for click reactions . The introduction of azido handles into oligonucleotides can be a non-trivial task, as they are easily reduced and can degrade quickly .Chemical Reactions Analysis

Azide-modified nucleosides are often used in click reactions, specifically in the copper-catalyzed azide alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide alkyne cycloaddition (SPAAC) . These reactions are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .Wissenschaftliche Forschungsanwendungen

Synthesis of Various Heterocycles

Organic azides, such as “5-(Azidomethyl)oxolan-2-one”, have been used in the synthesis of various heterocycles . They have been involved in synthesizing heterocycles with one heteroatom, such as pyrroles, and those with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Intermolecular or Intramolecular Reactions

Organic azides have been used in various applications, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

One-Pot Domino Reaction

Organic azides have been used in the synthetic tools of various heterocycles from the corresponding organic azides by one-pot domino reaction . This process involves the utility of the chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .

Nucleophilic Addition

Organic azides have been used in nucleophilic addition, such as Aza-Michael addition . This process involves the addition of a nucleophile to a multiple bond, which results in the formation of a new single bond.

Cycloaddition Reactions

Organic azides have been used in cycloaddition reactions, such as [3+2] cycloaddition . This process involves the reaction of two unsaturated molecules to form a cyclic product.

Impurity Analysis in Drug Substances

“5-(Azidomethyl)oxolan-2-one” has been used in the robust and sensitive analysis of azido impurities in five different sartan drug substances – olmesartan, losartan, irbesartan, valsartan, and candesartan . This method is critical for ensuring that these azido impurities are controlled at or below the Threshold of Toxicological Concern .

Wirkmechanismus

Target of Action

Azido compounds, in general, are known to be highly reactive and can interact with various biological targets, including dna .

Mode of Action

Azido compounds are known for their reactivity towards dna, potentially leading to mutagenic effects .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (14112800) and LogP (045506), suggest that it may have reasonable bioavailability .

Result of Action

Azido impurities in pharmaceuticals are known to pose a risk of carcinogenicity to humans due to their potential mutagenic effects .

Eigenschaften

IUPAC Name |

5-(azidomethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYWNFHYZLDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540150 | |

| Record name | 5-(Azidomethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179532-81-1 | |

| Record name | 5-(Azidomethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-(4-bromophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1653129.png)

![1-[6-Methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethanone](/img/structure/B1653130.png)

![2-Tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)-phenylmethyl]-4-methylphenol](/img/structure/B1653138.png)

![Acetamide, 2-cyano-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B1653140.png)

![(1,3,8-Trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl) 4-methylbenzenesulfonate](/img/structure/B1653148.png)

![5-Anilino-8-methyl-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1653149.png)

![4,6,8-Trimethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2(7),10,12,14,16-hexaene-3,5,9-trione](/img/structure/B1653150.png)